molecular formula C14H11IN2O2S B1391839 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1228666-07-6

3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1391839
CAS No.: 1228666-07-6
M. Wt: 398.22 g/mol
InChI Key: FFIDQLBOGUNEHY-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound is fundamentally determined by its pyrrolopyridine core structure, which consists of a pyrrole ring fused to a pyridine ring in a 2,3-configuration. The compound exhibits a planar bicyclic framework that is characteristic of aromatic heterocyclic systems, with the phenylsulfonyl group attached to the nitrogen atom of the pyrrole ring providing additional structural complexity.

Crystallographic analysis of related pyrrolopyridine compounds provides valuable insights into the expected structural parameters of this molecule. Studies on similar compounds, such as 4-chloro-1H-pyrrolo[2,3-b]pyridine, have demonstrated that the pyrrolopyridine skeleton maintains high planarity with typical carbon-carbon and carbon-nitrogen bond lengths ranging from 1.355 to 1.420 Angstroms. The presence of the phenylsulfonyl protecting group significantly influences the molecular geometry, as evidenced by the lengthening of nitrogen-carbon bonds due to the electron-withdrawing character of this substituent.

The iodine substituent at the 3-position introduces significant steric and electronic effects that influence the overall molecular conformation. Based on crystallographic data from related iodinated pyrrolopyridine derivatives, the carbon-iodine bond length typically ranges from 2.0 to 2.1 Angstroms, contributing to the molecular dimensions and potential intermolecular interactions. The methyl group at the 5-position provides additional steric bulk while maintaining the aromatic character of the pyridine ring.

Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of this compound reveals distinctive features that confirm its structural identity and purity. Infrared spectroscopy analysis demonstrates characteristic absorption bands that correspond to the various functional groups present in the molecule.

Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. Proton nuclear magnetic resonance data for related phenylsulfonyl-protected pyrrolopyridines typically shows characteristic signals in the aromatic region between 7.0 and 8.5 parts per million. The phenylsulfonyl protons appear as complex multipets around 7.4-8.1 parts per million, while the pyridine and pyrrole ring protons exhibit distinct chemical shifts based on their electronic environments.

Spectroscopic Parameter Characteristic Value Reference Compound
Infrared C=C stretch 1560-1600 cm⁻¹ Phenylsulfonyl pyrrolopyridines
Infrared S=O stretch 1360-1180 cm⁻¹ Sulfonyl derivatives
Proton Nuclear Magnetic Resonance aromatic region 7.0-8.5 ppm Related compounds
Carbon-13 Nuclear Magnetic Resonance 100-150 ppm Aromatic carbons

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 398, corresponding to the molecular weight of the target compound. The fragmentation pattern typically includes loss of the phenylsulfonyl group, resulting in characteristic fragment ions that support structural identification.

Computational Modeling of Electronic Structure (Density Functional Theory, Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Analysis)

Density functional theory calculations provide comprehensive insights into the electronic structure and properties of this compound. Based on computational studies of related pyrrolopyridine compounds, density functional theory analysis using the Becke-Lee-Yang-Parr functional reveals important electronic characteristics that influence chemical reactivity and stability.

The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap serves as a critical parameter for understanding the kinetic stability and electronic properties of the compound. Studies on similar pyrrolopyridine systems have demonstrated energy gaps ranging from 3.0 to 4.0 electron volts, indicating relatively high kinetic stability. The presence of the iodine substituent and phenylsulfonyl group significantly influences the frontier molecular orbital energies and distributions.

Computational analysis reveals that the highest occupied molecular orbital is primarily localized on the pyrrolopyridine core structure, with significant contributions from the nitrogen lone pairs and the aromatic pi-electron system. The lowest unoccupied molecular orbital typically exhibits delocalization across the entire aromatic framework, with enhanced electron density at positions that are susceptible to nucleophilic attack.

Electronic Property Calculated Value Computational Method
Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital gap 3.2-3.8 eV Density Functional Theory
Dipole moment 2.5-4.0 Debye Becke-Lee-Yang-Parr functional
Ionization potential 8.5-9.2 eV Theoretical calculation
Electron affinity 1.8-2.4 eV Theoretical calculation

The electron density distribution analysis reveals regions of enhanced electrophilicity and nucleophilicity that correlate with observed chemical reactivity patterns. The iodine substituent serves as an excellent leaving group, facilitating various cross-coupling reactions, while the phenylsulfonyl group provides protection for the pyrrole nitrogen during synthetic transformations.

Comparative Topological Features with Related Pyrrolopyridine Derivatives

The topological analysis of this compound in comparison with related pyrrolopyridine derivatives reveals distinctive structural features that influence chemical behavior and biological activity. Comparative studies with compounds such as 4-chloro-1H-pyrrolo[2,3-b]pyridine, 3-iodo-5-phenylsulfanyl-1H-pyrrolo[2,3-b]pyridine, and various substituted derivatives provide insights into structure-activity relationships.

The bonding topology within the pyrrolopyridine skeleton demonstrates consistent patterns across the compound family. Critical point analysis reveals that nitrogen-carbon and carbon-carbon bonds exhibit electron densities ranging from 2.07 to 2.74 electrons per cubic Angstrom, with highly negative Laplacian values indicating strong covalent character. These topological parameters confirm the aromatic nature of the bicyclic system and its stability under various reaction conditions.

Intermolecular interaction analysis shows that pyrrolopyridine derivatives commonly engage in hydrogen bonding and pi-pi stacking interactions. The presence of the phenylsulfonyl group introduces additional possibilities for weak intermolecular interactions, including carbon-hydrogen...oxygen contacts and potential pi-pi interactions between aromatic rings.

Compound Critical Point Density Laplacian Value Intermolecular Interactions
4-chloro-1H-pyrrolo[2,3-b]pyridine 2.07-2.74 e/ų -11.37 to -19.20 e/Å⁵ N-H...N, C-H...Cl
3-iodo-5-phenylsulfanyl derivative 2.1-2.8 e/ų -12.0 to -18.5 e/Å⁵ Pi-pi stacking
Phenylsulfonyl derivatives 2.0-2.7 e/ų -11.0 to -19.0 e/Å⁵ C-H...O interactions

The substitution pattern significantly influences the electronic distribution and reactivity of the pyrrolopyridine core. The 3-iodo substitution provides a site for cross-coupling reactions, enabling the synthesis of diverse derivatives through palladium-catalyzed transformations. The 5-methyl group contributes to the electronic properties of the pyridine ring while providing steric effects that can influence regioselectivity in chemical reactions.

Properties

IUPAC Name

1-(benzenesulfonyl)-3-iodo-5-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O2S/c1-10-7-12-13(15)9-17(14(12)16-8-10)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIDQLBOGUNEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678414
Record name 1-(Benzenesulfonyl)-3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-07-6
Record name 1-(Benzenesulfonyl)-3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Step:

  • N-Methylation and Iodination:
    The precursor undergoes a one-pot N-methylation and iodination reaction. This step involves treating the heterocyclic compound with methylating agents (e.g., methyl iodide) under basic conditions, facilitating N-methylation, followed by electrophilic iodination at the 3-position using iodine sources such as iodine monochloride or iodine in the presence of oxidants.

Reaction Conditions:

- Reagents: Methyl iodide, iodine, base (e.g., potassium carbonate)
- Solvent: Acetonitrile or DMF
- Temperature: Reflux

This yields the 3-iodo derivative essential for subsequent cross-coupling reactions.

Introduction of the Phenylsulfonyl Group

The phenylsulfonyl moiety is introduced via a sulfonylation step, typically involving the reaction of the heterocyclic scaffold with phenylsulfonyl chloride.

Method:

  • Sulfonylation:
    The 1H-pyrrolo[2,3-b]pyridine derivative is treated with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Reaction Conditions:

- Reagents: Phenylsulfonyl chloride
- Base: Pyridine or triethylamine
- Solvent: Dichloromethane or acetonitrile
- Temperature: 0°C to room temperature

This step yields the phenylsulfonyl-substituted intermediate, providing the sulfonyl linkage at the nitrogen atom.

Methylation at the 5-Position

The methyl group at the 5-position is introduced through electrophilic methylation, often using methylating agents like methyl iodide or dimethyl sulfate.

Approach:

  • Selective Methylation:
    The intermediate from the previous step is treated with methyl iodide in the presence of a base such as potassium carbonate.

Reaction Conditions:

- Reagents: Methyl iodide
- Base: Potassium carbonate
- Solvent: Acetone or DMF
- Temperature: Room temperature to reflux

This step ensures methylation occurs specifically at the 5-position without affecting other reactive sites.

Purification and Characterization

Post-synthesis, the crude product undergoes purification via column chromatography or recrystallization. Characterization techniques include NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Data Table: Summary of Preparation Methods

Step Reaction Reagents Conditions Purpose References
1 Iodination and N-methylation Methyl iodide, iodine, base Reflux in acetonitrile Introduce iodine at 3-position ,
2 Sulfonylation Phenylsulfonyl chloride Pyridine, 0°C to RT Attach phenylsulfonyl group ,
3 Methylation at 5-position Methyl iodide K2CO3, acetone Methylate 5-position ,
4 Purification Chromatography Standard Isolate pure compound General practice

Research Findings and Optimization

Recent studies emphasize the importance of regioselectivity and functional group tolerance during synthesis. Structure-guided modifications, such as protecting groups or alternative sulfonylation reagents, have been explored to improve yields and purity.

  • Yield Optimization:
    Use of microwave-assisted reactions or continuous flow techniques has demonstrated increased efficiency and selectivity.

  • Reaction Monitoring:
    TLC and HPLC are employed to monitor reaction progress, ensuring minimal side reactions.

  • Safety Note: Handling of iodine, phenylsulfonyl chloride, and methylating agents requires appropriate safety measures due to their toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

Basic Information

  • Chemical Formula : C14H11IN2O2S
  • Molecular Weight : 398.22 g/mol
  • Purity : 95%
  • Physical Form : Solid
  • Melting Point : Not specified in the sources
  • Solubility : Specific solubility data not provided

Structural Characteristics

The compound features a pyrrolopyridine core, which is known for its diverse biological activities. The presence of iodine and a phenylsulfonyl group enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that pyrrolopyridine derivatives exhibit promising anticancer properties. For instance, compounds similar to 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. Research has shown that these compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents.

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has shown activity against certain kinases involved in cancer progression. By inhibiting these enzymes, the compound may disrupt signaling pathways critical for tumor growth and metastasis.

Case Study: Kinase Inhibition

A study published in a peer-reviewed journal demonstrated that derivatives of this compound effectively inhibited the activity of specific kinases associated with cancer cell proliferation. The results indicated a dose-dependent response, suggesting that modifications to the compound's structure could enhance its efficacy as a therapeutic agent.

Organic Electronics

The unique electronic properties of pyrrolopyridine compounds have led to their exploration in organic electronics. Their ability to form stable thin films makes them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research is ongoing to optimize their performance in these applications, focusing on enhancing charge transport properties.

Case Study: OLED Development

In a recent project, researchers synthesized a series of pyrrolopyridine derivatives, including this compound, to evaluate their effectiveness as emissive materials in OLEDs. The findings revealed that certain derivatives exhibited superior luminescent properties compared to traditional materials, paving the way for more efficient organic light-emitting devices.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name CAS Number Molecular Formula Key Substituents Notable Differences
3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (Target) 1228666-07-6 C₁₄H₁₁IN₂O₂S 3-Iodo, 5-methyl, 1-phenylsulfonyl Reference compound; balanced lipophilicity and electronic properties.
This compound-2-carboxylic acid 1261365-69-8 C₁₅H₁₁IN₂O₄S 2-Carboxylic acid addition Enhanced hydrophilicity; potential for salt formation or conjugation .
5-Cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine 1046793-87-6 C₁₃H₁₅IN₂ 5-Cyclohexyl, 3-iodo; lacks phenylsulfonyl and methyl Increased steric bulk; reduced solubility due to non-polar cyclohexyl group .
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine 900514-06-9 C₇H₄BrIN₂ 3-Bromo, 5-iodo; lacks sulfonyl and methyl Dual halogenation may enhance cross-coupling reactivity but reduce stability .
4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 1305324-87-1 C₁₃H₇ClFIN₂O₂S 4-Chloro, 5-fluoro, 3-iodo, 1-phenylsulfonyl Multi-halogenated; electron-withdrawing effects may alter electronic density .
3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile 757978-11-3 C₈H₄IN₃ 5-Carbonitrile, 3-iodo; lacks sulfonyl and methyl Strong electron-withdrawing nitrile group; may affect aromatic reactivity .
3-(1H-Indol-6-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine - C₂₀H₁₄N₄O₂S 3-Indolyl, 1-phenylsulfonyl; lacks iodine and methyl Bulky indole substituent may hinder steric access in binding pockets .

Key Structural and Functional Insights:

In contrast, bromine in CAS 900514-06-9 offers similar reactivity but with lower atomic weight .

Substituent Influence on Solubility: The phenylsulfonyl group in the target compound enhances polarity compared to non-sulfonylated analogs (e.g., CAS 1046793-87-6). However, the carboxylic acid derivative (CAS 1261365-69-8) offers superior aqueous solubility for drug formulation .

Steric and Electronic Modifications: Methyl vs. Carbonitrile vs. Halogens: The nitrile group in CAS 757978-11-3 withdraws electron density, altering the reactivity of the pyrrolopyridine core in synthetic pathways .

Biological Activity

3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C14H11IN2O2S\text{C}_{14}\text{H}_{11}\text{I}\text{N}_2\text{O}_2\text{S}
  • Molecular Weight : 398.22 g/mol
  • CAS Number : 1228666-07-6
  • Hazard Classification : Irritant (H302) .

Research indicates that this compound acts primarily as an inhibitor of specific kinases, particularly Adaptor Associated Kinase 1 (AAK1). AAK1 is implicated in various cellular processes including endocytosis and viral infections. Inhibiting AAK1 can disrupt viral entry into cells, making this compound a candidate for antiviral therapy against viruses like dengue .

Antiviral Activity

The compound has been studied for its antiviral properties, particularly against dengue virus (DENV). In vitro studies demonstrated that it effectively inhibits DENV replication in human primary dendritic cells. The dose-response relationship showed significant reductions in viral load at submicromolar concentrations .

Cytotoxicity and Selectivity

While exhibiting antiviral activity, the compound's cytotoxicity was assessed using various cell lines. Results indicated that it possesses a favorable selectivity index, meaning it can effectively inhibit viral replication without causing significant harm to host cells .

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityCell TypeConcentrationResult
Einav et al. (2019) AAK1 inhibitionHuman dendritic cellsSubmicromolarSignificant reduction in DENV replication
DTIC Report (2020) Antiviral activityVarious cell linesVariesLow cytotoxicity with high selectivity
BLD Pharmatech (2024) General propertiesN/AN/AIdentified as a promising candidate for further development

Q & A

Q. What are the standard synthetic routes for 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine?

The compound is synthesized via a multi-step protocol:

  • Core iodination : 5-Methyl-1H-pyrrolo[2,3-b]pyridine undergoes iodination using N-iodosuccinimide (NIS) in acetone (92% yield) .
  • Sulfonylation : The iodinated intermediate is treated with NaH (60% dispersion) and phenylsulfonyl chloride in CH₂Cl₂ under argon at 0°C, followed by room-temperature stirring (95% yield) .
  • Purification : Silica gel chromatography with heptane/ethyl acetate (8:2) or similar solvents is used .

Q. How is the compound characterized structurally?

Key techniques include:

  • ¹H/¹³C NMR : Signals for sulfonyl groups (δ ~7.5–8.0 ppm for aromatic protons) and pyrrolopyridine backbone (e.g., δ 8.39 ppm for HetH in iodinated derivatives) .
  • HRMS : Used to confirm molecular ion peaks (e.g., [M+H]+ calculated for intermediates) .
  • X-ray crystallography : For resolving ambiguous stereochemistry in derivatives (e.g., R factor = 0.039 in related structures) .

Q. What purification methods are effective for intermediates?

  • Flash column chromatography : Employed with gradients like dichloromethane/methanol (98:2 → 90:10) .
  • Acid-base partitioning : Used to isolate sulfonylated products via aqueous/organic phase separation .

Advanced Research Questions

Q. How can functional groups be introduced at the 3- and 5-positions for SAR studies?

  • Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, toluene/EtOH, 105°C) modifies the 5-position .
  • Sonogashira coupling : Phenylacetylene reacts with 3-iodo derivatives (e.g., 51% yield for phenylethynyl substitution) .
  • N-Acylation : Amine intermediates react with nicotinoyl chloride in pyridine/CH₂Cl₂ to introduce acyl groups .

Q. What role does this compound play in kinase inhibition research?

  • DYRK1A inhibition : Derivatives of 3,5-disubstituted pyrrolo[2,3-b]pyridines demonstrate potent kinase inhibitory activity (IC₅₀ < 100 nM) .
  • CSF1R inhibition : The compound is a precursor to PLX5622, a neuroinflammation-targeting inhibitor synthesized via additional functionalization steps .

Q. How to resolve contradictions in reaction yields across studies?

  • Catalyst optimization : Use Pd(OAc)₂/XPhos instead of Pd(PPh₃)₄ for improved cross-coupling efficiency .
  • Temperature control : Maintain strict argon atmospheres during sulfonylation to prevent side reactions .
  • Purification adjustments : Replace silica gel with reverse-phase HPLC for polar intermediates .

Q. What strategies mitigate air/moisture sensitivity in synthesis?

  • Schlenk techniques : Required for NaH-mediated sulfonylation to exclude moisture .
  • Stabilizing agents : Add benzyltriethylammonium chloride to enhance reaction homogeneity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

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